13-Oxooctadeca-9,11,15-trienoic acid
Overview
Description
13-Oxooctadeca-9,11,15-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds and a keto group. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Oxooctadeca-9,11,15-trienoic acid typically involves the oxidation of linolenic acid derivatives. One common method is the hydroperoxidation of linolenic acid, followed by reduction and dehydration steps to yield the desired compound . The reaction conditions often include the use of specific catalysts and controlled temperature and pressure to ensure the formation of the correct isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources such as plant oils, followed by purification processes. Advanced techniques like column chromatography and high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
13-Oxooctadeca-9,11,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Common Reagents and Conditions
Substitution: Halogenation and other substitution reactions typically require specific reagents like halogens or organometallic compounds.
Major Products Formed
Scientific Research Applications
13-Oxooctadeca-9,11,15-trienoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 13-Oxooctadeca-9,11,15-trienoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
9,11,13-Octadecatrienoic acid: Another polyunsaturated fatty acid with similar structural features but different biological activities.
13-Hydroperoxyoctadeca-9,11,15-trienoic acid: A hydroperoxide derivative with distinct chemical properties and reactivity.
13-Hydroxy-9,11,15-octadecatrienoic acid: A hydroxylated derivative with unique biological functions.
Uniqueness
13-Oxooctadeca-9,11,15-trienoic acid is unique due to its specific keto group and conjugated double bonds, which confer distinct chemical reactivity and biological activities compared to its analogs .
Properties
IUPAC Name |
13-oxooctadeca-9,11,15-trienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMYUQILBYIYOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)C=CC=CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705982 | |
Record name | 13-Oxooctadeca-9,11,15-trienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148981-17-3 | |
Record name | 13-Oxooctadeca-9,11,15-trienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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